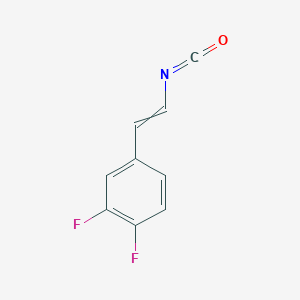

1,2-Difluoro-4-(2-isocyanatoethenyl)benzene

Description

Properties

CAS No. |

862094-21-1 |

|---|---|

Molecular Formula |

C9H5F2NO |

Molecular Weight |

181.14 g/mol |

IUPAC Name |

1,2-difluoro-4-(2-isocyanatoethenyl)benzene |

InChI |

InChI=1S/C9H5F2NO/c10-8-2-1-7(5-9(8)11)3-4-12-6-13/h1-5H |

InChI Key |

ZPHVQGIQJOEWJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C=CN=C=O)F)F |

Origin of Product |

United States |

Preparation Methods

Fluorination of Aromatic Precursors

Difluorination via Difluorocarbene Addition and Ring Expansion :

Research on related difluorinated aromatic compounds suggests that difluorocarbene intermediates can be generated in situ from reagents such as phenyl(trifluoromethyl)mercury(II) (Seyferth’s reagent). This reagent, upon reaction with sodium iodide (NaI), releases difluorocarbene, which can add to cyclobutene derivatives to form difluorinated benzene rings after ring expansion and elimination steps. This method allows for the introduction of fluorine atoms in a controlled manner on the aromatic ring, avoiding hazardous fluorination reagents and minimizing explosive byproducts typical of classical Balz-Schiemann reactions.

The reaction proceeds through a cationic mechanism involving housane intermediates and allylic ion rearrangements, ultimately yielding difluorobenzenes with substituents positioned according to the precursor cyclobutene structure.Purification and Reaction Conditions :

The success of this fluorination approach depends heavily on the purity of the cyclobutene precursor and rigorous exclusion of moisture. Reagents and solvents are dried thoroughly, and reactions are conducted under inert atmosphere to prevent side reactions and decomposition of sensitive intermediates.

Introduction of the Isocyanatoethenyl Group

Isocyanate Functional Group Installation :

The isocyanatoethenyl substituent can be introduced via controlled reactions of appropriate vinyl precursors bearing amino or halogen substituents, followed by conversion to isocyanate groups using phosgene derivatives or safer alternatives such as triphosgene or carbonyldiimidazole (CDI).

While specific documented procedures for this compound are limited, general isocyanate synthesis involves reaction of amines with phosgene or equivalents under anhydrous conditions, often in the presence of bases to trap HCl generated during the reaction.Direct Isocyanation of Fluorinated Aromatics :

Some isocyanates are prepared by direct substitution of aromatic halides or via Curtius rearrangement of acyl azides derived from fluorinated carboxylic acids. However, the presence of fluorine atoms ortho to the reactive site requires careful control to avoid side reactions or defluorination.

Experimental Considerations and Data Tables

| Step | Reaction Type | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Cyclobutene Synthesis | Multi-step from substituted alkynes and zirconocene dichloride | Requires high purity; precursor for difluorocarbene addition |

| 2 | Difluorocarbene Generation | Phenyl(trifluoromethyl)mercury(II), NaI, reflux benzene | Releases difluorocarbene for ring expansion; moisture sensitive |

| 3 | Ring Expansion & Fluorination | Heating under inert atmosphere | Forms difluorobenzene ring with fluorines at 1,2-positions |

| 4 | Isocyanate Group Introduction | Phosgene or triphosgene, amine precursors | Conversion of vinyl amines to isocyanates; anhydrous conditions required |

Summary of Research Findings

- The synthesis of 1,2-difluoro substituted aromatic compounds via difluorocarbene ring expansion is a promising method that avoids hazardous fluorination reagents and explosive intermediates.

- The isocyanate functional group is typically introduced after fluorination through classical isocyanation reactions, requiring strictly anhydrous conditions to maintain isocyanate integrity and prevent hydrolysis.

- The overall synthetic route demands high purity starting materials, rigorous drying protocols, and inert atmosphere techniques to achieve reproducible yields and product stability.

- Despite some success reported with related compounds, detailed, reproducible protocols specifically for this compound remain limited in publicly available literature, indicating a need for further experimental optimization and documentation.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-(2-isocyanatoethenyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted by other functional groups under suitable conditions.

Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens, alkylating agents, and nucleophiles.

Addition Reactions: Reagents such as amines, alcohols, and thiols can react with the isocyanate group.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atoms.

Addition Reactions: Products include ureas, carbamates, and thiocarbamates, depending on the nucleophile used.

Scientific Research Applications

1,2-Difluoro-4-(2-isocyanatoethenyl)benzene has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-(2-isocyanatoethenyl)benzene involves its reactivity with nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity is utilized in various chemical synthesis processes to create new compounds with desired properties.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 1,2-Difluoro-4-(2-isocyanatoethenyl)benzene with key analogs:

Key Observations :

- Electron-Withdrawing Effects : Fluorine substituents at 1,2-positions reduce electron density on the benzene ring, enhancing electrophilic substitution reactivity. This effect is amplified in –CF₃ and –SO₂CH₃ analogs, which are meta-directing .

- Reactivity of Isocyanatoethenyl Group: The –NCO group in the target compound is more reactive than the –NO₂ group in the nitroethenyl analog due to its electrophilic nature, enabling rapid crosslinking in polymers .

- Steric Effects : Bulky substituents (e.g., –C≡C–C₆H₄–C₃H₇) reduce reaction rates compared to smaller groups like –NCO or –CF₃ .

Mechanistic Insights from Electron-Stimulated Desorption (ESD) Studies

Though ESD data for the target compound are unavailable, studies on condensed benzene and fluorinated analogs reveal:

- Charge Fragmentation : Fluorinated benzenes exhibit anion/cation desorption yields influenced by dissociative electron attachment (DEA) and dipolar dissociation (DD) . For example, anion yields in fluorobenzenes are ~300–700× higher than cation yields due to DD dominance .

- Thickness Dependence: Anion desorption peaks at ~2 monolayers (ML) for benzene films on Pt, suggesting optimal charge transfer at this thickness . This may extrapolate to fluorinated derivatives, where electron-withdrawing groups alter charge distribution.

Biological Activity

1,2-Difluoro-4-(2-isocyanatoethenyl)benzene is a fluorinated aromatic compound that has garnered attention due to its potential applications in medicinal chemistry and materials science. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its difluorobenzene moiety and an isocyanate functional group. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, which can influence their biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in relation to several key areas:

1. Cytotoxicity

Studies have shown that fluorinated compounds can exhibit varying degrees of cytotoxicity depending on their structure. The cytotoxic effects of 1,2-difluoro derivatives have been explored in various cell lines, indicating potential for both therapeutic and toxic effects.

2. Genotoxicity

Genotoxicity studies are crucial for assessing the safety profile of chemical compounds. The isocyanate group is known for its reactivity with nucleophiles, which raises concerns regarding DNA damage.

- Case Study : In a study focusing on workers exposed to benzene and its derivatives, including fluorinated compounds, chromosomal aberrations were noted. This suggests a potential for genotoxic effects associated with prolonged exposure to similar structures .

3. Immunological Effects

Research indicates that exposure to certain fluorinated compounds may lead to immunosuppressive effects. For instance, natural killer (NK) cell activity has been observed to decrease in individuals exposed to benzene derivatives.

- Findings : Decreased NK cell counts were documented in gas station attendants exposed to benzene-related compounds, highlighting a possible immunotoxic effect that could be relevant for 1,2-difluoro derivatives as well .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Reactive Metabolites : The formation of reactive intermediates that can interact with cellular macromolecules.

- Oxidative Stress : Induction of oxidative stress pathways leading to cellular damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.